molecular formula C21H27N3O3S B2731947 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-84-1

4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2731947
CAS No.: 887196-84-1
M. Wt: 401.53
InChI Key: AZAFLTPPPBBQIP-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is substituted with a tosyl group, a carboxamide group, and methylbenzyl groups. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method involves the reaction of piperazine with tosyl chloride to introduce the tosyl group. This is followed by the introduction of the carboxamide group through a reaction with an appropriate carboxylic acid derivative. The final step involves the alkylation of the piperazine ring with 3-methylbenzyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

    4-methyl-N-(3-methylbenzyl)aniline: This compound lacks the tosyl and carboxamide groups, making it less complex and potentially less biologically active.

    N-tosylpiperazine: This compound lacks the methylbenzyl and carboxamide groups, which may result in different biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Methyl-N-(3-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a synthetic compound derived from the piperazine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a methyl group, a 3-methylbenzyl group, and a tosyl group, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

1. Anticancer Activity

Research has indicated that piperazine derivatives often exhibit significant anticancer properties. For instance, compounds with similar piperazine structures have shown efficacy against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa). A study reported that derivatives of piperazine could inhibit colony formation and induce apoptosis in these cell lines .

Compound Cell Line IC50 (μM) Mechanism
This compoundA549TBDApoptosis induction
Hybrid Piperazine DerivativeHeLa0.26Cell cycle arrest

2. Cannabinoid Receptor Interaction

The compound's structural analogs have been studied for their interaction with cannabinoid receptors, particularly CB1 and CB2. These receptors are involved in various physiological processes, including pain modulation and appetite regulation. Analogous compounds demonstrated selective binding to CB1 receptors with Ki values indicating moderate affinity . Inverse agonism at these receptors can lead to therapeutic effects in conditions like obesity and anxiety.

3. Antimicrobial Activity

Piperazine derivatives have also been evaluated for antimicrobial properties. Compounds structurally related to this compound were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is significantly influenced by their substituents. For instance:

  • Tosyl Group : Enhances lipophilicity, potentially improving cell membrane permeability.
  • Methyl Substituents : Influence receptor binding affinity and selectivity.

A comparative analysis of various piperazine derivatives reveals that modifications on the benzyl moiety can drastically alter their pharmacological profiles.

Case Study 1: Anticancer Efficacy

A study involving a series of piperazine derivatives highlighted the anticancer activity of compounds with similar structural motifs to this compound. These compounds were shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways in human lung cancer cells .

Case Study 2: Cannabinoid Receptor Modulation

Research on analogs of this compound demonstrated significant binding affinity to CB1 receptors, suggesting potential applications in treating disorders linked to cannabinoid signaling pathways. The inverse agonist behavior observed in these studies indicates a promising avenue for drug development targeting metabolic disorders .

Properties

IUPAC Name

4-methyl-N-[(3-methylphenyl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-7-9-20(10-8-17)28(26,27)24(16-19-6-4-5-18(2)15-19)21(25)23-13-11-22(3)12-14-23/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFLTPPPBBQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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